9-(1-Butoxyethyl)-6-chloro-9H-purine

Lipophilicity Drug-like property space Synthetic intermediate selection

9-(1-Butoxyethyl)-6-chloro-9H-purine (CAS 106284-79-1) is an N9-substituted 6-chloropurine derivative with the molecular formula C₁₁H₁₅ClN₄O and a molecular weight of 254.71 g/mol. The compound bears a 1-butoxyethyl group at the N9 position and a chlorine atom at C6, placing it within the class of 6-chloro-9-alkylpurine synthetic intermediates.

Molecular Formula C11H15ClN4O
Molecular Weight 254.71 g/mol
CAS No. 106284-79-1
Cat. No. B15218046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(1-Butoxyethyl)-6-chloro-9H-purine
CAS106284-79-1
Molecular FormulaC11H15ClN4O
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCCCCOC(C)N1C=NC2=C1N=CN=C2Cl
InChIInChI=1S/C11H15ClN4O/c1-3-4-5-17-8(2)16-7-15-9-10(12)13-6-14-11(9)16/h6-8H,3-5H2,1-2H3
InChIKeyHLIODFKTXXWZRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(1-Butoxyethyl)-6-chloro-9H-purine (CAS 106284-79-1): Structural Identity and Procurement Context


9-(1-Butoxyethyl)-6-chloro-9H-purine (CAS 106284-79-1) is an N9-substituted 6-chloropurine derivative with the molecular formula C₁₁H₁₅ClN₄O and a molecular weight of 254.71 g/mol [1]. The compound bears a 1-butoxyethyl group at the N9 position and a chlorine atom at C6, placing it within the class of 6-chloro-9-alkylpurine synthetic intermediates. Its computed octanol-water partition coefficient (XLogP3) is 2.8, and its topological polar surface area (TPSA) is 52.8 Ų, with zero hydrogen bond donors and four hydrogen bond acceptors [1]. Unlike the more prevalent 2-amino-6-chloropurine derivatives employed in penciclovir/famciclovir syntheses, this compound lacks the C2 amino substituent, defining a structurally distinct sub-class of purine building blocks [2]. Its primary documented utility lies in serving as a versatile intermediate for nucleophilic aromatic substitution (SNAr) at C6, enabling diversification into 6-substituted purine libraries .

Why 9-(1-Butoxyethyl)-6-chloro-9H-purine Cannot Be Replaced by Generic 6-Chloropurine or Famciclovir Intermediates


Generic substitution of 6-chloropurine derivatives is precluded by three interdependent structural features that govern both synthetic utility and downstream molecular properties. First, the N9 substituent critically influences the regioselectivity of subsequent purine functionalization: 6-chloropurine alkylation typically yields N9/N7 isomer ratios of less than 6:1 under conventional conditions, and the steric and electronic character of the 1-butoxyethyl group modulates this ratio differently than simple alkyl, hydroxyethoxymethyl, or acetoxybutyl substituents [1]. Second, the absence of a C2 amino group distinguishes this compound from the widely used famciclovir and penciclovir intermediates (e.g., CAS 97845-60-8), resulting in zero hydrogen bond donors versus one or more in 2-amino congeners, which alters solubility, chromatographic behavior, and the hydrogen-bonding capacity of derived products [2]. Third, the computed LogP of 2.8 represents a >10-fold increase in lipophilicity relative to the parent 6-chloropurine (LogP ~1.0–1.2) and a >50-fold increase compared to the famciclovir intermediate ester (LogP ~0.14) . These combined physicochemical shifts mean that a derivative library built from this scaffold occupies a distinct region of chemical space, with different solubility, permeability, and protein-binding propensity compared to libraries originating from alternative 6-chloropurine building blocks.

Quantitative Differentiation Evidence for 9-(1-Butoxyethyl)-6-chloro-9H-purine (CAS 106284-79-1) vs. Closest Analogs


Computed LogP Differentiation: >10-Fold Lipophilicity Increase Over Parent 6-Chloropurine

The computed octanol-water partition coefficient (XLogP3) for 9-(1-butoxyethyl)-6-chloro-9H-purine is 2.81, compared to 1.22 (XLogP3) or 0.13–1.01 (multi-method consensus) for unsubstituted 6-chloropurine (CAS 87-42-3) [1]. This corresponds to a ΔLogP of +1.59 to +2.68 log units, representing a 39- to 480-fold increase in lipophilicity. In comparison, the famciclovir intermediate 2-amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbut-1-yl)purine (CAS 97845-60-8) has a reported LogP of 0.14 , making the target compound approximately 470-fold more lipophilic. This differentiation arises from the combination of the 1-butoxyethyl N9 substituent and the absence of a polar 2-amino group, positioning the compound in a substantially more hydrophobic region of chemical space than either its parent scaffold or common antiviral purine intermediates.

Lipophilicity Drug-like property space Synthetic intermediate selection

Zero Hydrogen Bond Donors: Orthogonal Reactivity vs. 2-Amino Containing Intermediates

9-(1-Butoxyethyl)-6-chloro-9H-purine possesses zero hydrogen bond donors (HBD = 0), in contrast to the widely used famciclovir intermediates such as 2-amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbut-1-yl)purine (CAS 97845-60-8, HBD = 1) and acyclovir-type intermediates such as 6-chloro-9-(2-acetoxyethoxymethyl)purine derivatives (e.g., CAS 81777-48-2, HBD = 1 owing to the 2-amino group) [1]. This structural distinction—the absence of the exocyclic C2 amino group—eliminates a site of competing nucleophilicity and hydrogen-bond-mediated aggregation. In the Mitsunobu reaction context, Yin et al. (2013) demonstrated that the 2-amino group of 2-amino-6-chloropurine requires bis-Boc protection to achieve adequate solubility and N9 regioselectivity [2]; a scaffold lacking this group bypasses the need for such protecting group manipulations. The target compound therefore offers a synthetically orthogonal entry point for constructing C6-diversified purine libraries where C2 functionalization is either undesired or reserved for late-stage introduction via alternative chemistry.

Hydrogen bonding Protecting group strategy Orthogonal reactivity

Computed Topological Polar Surface Area (TPSA): Intermediate Polarity Profile vs. Diacetylated Famciclovir Intermediates

The computed TPSA of 9-(1-butoxyethyl)-6-chloro-9H-purine is 52.8 Ų [1], placing it in an intermediate polarity range relative to unsubstituted 6-chloropurine (TPSA = 54.5 Ų) and the diacetylated famciclovir intermediate CAS 97845-60-8 (TPSA = 122.2 Ų) . The >2-fold difference in TPSA between the target compound and the famciclovir intermediate reflects the substantial contribution of the two ester carbonyl groups and the 2-amino substituent in the latter. According to the widely adopted Veber rules for oral bioavailability prediction, compounds with TPSA < 140 Ų are generally considered to have favorable membrane permeability; both compounds satisfy this criterion, but the target compound's lower TPSA and higher LogP position derivatives within a more lipophilic, potentially higher-permeability property space.

Polar surface area Membrane permeability prediction Building block selection

N9 Substituent Type: 1-Butoxyethyl Acetal vs. Hydroxyethoxymethyl and Acetoxybutyl Side Chains

The 1-butoxyethyl group at N9 is an acetal-type substituent, structurally distinct from the 2-hydroxyethoxymethyl group of acyclovir intermediates, the 4-acetoxy-3-acetoxymethylbut-1-yl group of famciclovir intermediates, and simple alkyl groups (methyl, ethyl, benzyl) used in classical 9-alkyl-6-chloropurine syntheses [1]. Based on general acetal chemistry, 1-alkoxyethyl protecting groups are cleavable under mild acidic conditions (e.g., aqueous acetic acid or dilute HCl), whereas ester-containing side chains (e.g., the famciclovir diacetate) are cleavable under basic or enzymatic conditions [2]. This orthogonal cleavage profile means that the 1-butoxyethyl group can, in principle, be selectively removed in the presence of base-labile esters, or retained while ester groups are hydrolyzed—a degree of chemoselectivity not available with simple alkyl or ester-based N9 substituents. Although no direct experimental stability comparison data for this specific compound were identified in the peer-reviewed literature, the class-level behavior of 1-alkoxyethyl acetals is well established.

N9 substituent Acetal protecting group Synthetic diversification

Molecular Weight Advantage: ~100 Da Lower Than Famciclovir Diacetate Intermediate

The molecular weight of 9-(1-butoxyethyl)-6-chloro-9H-purine is 254.71 g/mol [1], which is approximately 101 Da lower than the commonly employed famciclovir intermediate 2-amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbut-1-yl)purine (MW = 355.78 g/mol, CAS 97845-60-8) . This difference exceeds the commonly applied '100 Da rule' for fragment-to-lead optimization, meaning that derivatives built from the target compound begin with a significantly lower starting molecular weight. In fragment-based drug discovery (FBDD), fragment hits are typically defined as MW < 300 g/mol; the target compound (254.71 g/mol) qualifies as a fragment-sized building block, whereas the famciclovir intermediate (355.78 g/mol) falls outside this range. The target compound also has 5 rotatable bonds versus 9 in the famciclovir intermediate, conferring lower conformational entropy and potentially more favorable binding thermodynamics in derived ligands [1].

Molecular weight Fragment-based design Lead-likeness

Recommended Application Scenarios for 9-(1-Butoxyethyl)-6-chloro-9H-purine (CAS 106284-79-1) Based on Evidenced Differentiation


Diversification of Purine Chemical Libraries Toward Lipophilic Chemical Space

With a computed LogP of 2.81—substantially higher than both 6-chloropurine (LogP ~1.0–1.2) and the famciclovir intermediate (LogP ~0.14)—this compound serves as a privileged starting material for constructing 6-substituted purine libraries that occupy a more lipophilic region of chemical space [1]. Procurement of this scaffold is warranted when the target product profile requires reduced aqueous solubility, enhanced membrane partitioning, or compatibility with hydrophobic reaction media. The 6-chloro leaving group enables parallel SNAr diversification with amine, thiol, and alcohol nucleophiles, while the acetal-type N9 substituent can be retained or subsequently cleaved under mild acidic conditions to reveal alternative N9 functionality [2].

C2-Orthogonal Purine Scaffold for Medicinal Chemistry Campaigns

The absence of a 2-amino substituent (HBD = 0) distinguishes this compound from the vast majority of commercially available 6-chloro-9-substituted purine intermediates, which are predominantly 2-amino derivatives intended for antiviral nucleoside analogue synthesis [1]. This scaffold is therefore the appropriate choice for programs requiring C2-functionalization via late-stage cross-coupling, C–H activation, or nucleophilic displacement that would be incompatible with a free 2-amino group. The elimination of N2 protection/deprotection steps can reduce synthetic step count and improve overall yield in multi-step sequences [2].

Fragment-Based Drug Discovery (FBDD) and Low-Molecular-Weight Library Design

At 254.71 g/mol with 5 rotatable bonds, this compound meets the strict molecular weight criteria for fragment-based screening libraries (MW < 300 g/mol), unlike larger ester-containing alternatives such as the famciclovir diacetate intermediate (MW = 355.78 g/mol, 9 rotatable bonds) [1]. The ~100 Da molecular weight advantage provides greater 'vector space' for fragment growth and optimization before exceeding lead-like property thresholds. Additionally, the computed TPSA of 52.8 Ų lies within the range considered favorable for CNS drug discovery (TPSA < 70 Ų), suggesting utility in neuroscience-targeted library design where lower polarity is advantageous [2].

Chemoselective Deprotection Sequences Requiring Orthogonal N9 Substituent Stability

The 1-butoxyethyl acetal at N9 provides an acid-labile handle that is orthogonal to base-labile ester protecting groups commonly employed in purine nucleoside syntheses [1]. This feature is relevant for multi-step synthetic routes where the N9 substituent must survive basic ester hydrolysis or transesterification conditions, then be removed under mild acidic conditions at a later stage. While direct experimental stability data for this specific compound remain unpublished, the class-level behavior of 1-alkoxyethyl acetals supports this application scenario, and procurement for such purposes should include in-house stability validation under the specific reaction conditions of interest [2].

Quote Request

Request a Quote for 9-(1-Butoxyethyl)-6-chloro-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.